molecular formula C19H17N3O2 B4313864 METHYL 4-{2-METHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}BENZOATE

METHYL 4-{2-METHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}BENZOATE

Cat. No.: B4313864
M. Wt: 319.4 g/mol
InChI Key: CZDYEQSKGLEHAN-UHFFFAOYSA-N
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Description

Methyl 4-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzoate: is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a quinazoline ring fused with a pyrazole ring, making it a part of the quinazoline derivatives, which are known for their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of METHYL 4-{2-METHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}BENZOATE typically involves multi-component reactions (MCRs). One common method is the Groebke–Blackburn–Bienaymé reaction (GBBR), which involves the use of an aldehyde, an isocyanide, and a heterocyclic compound containing an amidine fragment . The reaction is catalyzed by various catalysts, such as cerium(III) chloride heptahydrate (CeCl3·7H2O), and is carried out in ethanol at reflux for about 2 hours .

Industrial Production Methods: Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the reaction conditions can be optimized to minimize waste and reduce the use of hazardous solvents, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride (FeCl3).

Major Products Formed:

Scientific Research Applications

Methyl 4-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of METHYL 4-{2-METHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}BENZOATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Uniqueness: Methyl 4-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzoate is unique due to its specific structure, which combines the properties of both quinazoline and pyrazole rings. This fusion enhances its biological activity and makes it a versatile compound for various scientific research applications .

Properties

IUPAC Name

methyl 4-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-12-11-17-15-5-3-4-6-16(15)20-18(22(17)21-12)13-7-9-14(10-8-13)19(23)24-2/h3-11,18,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDYEQSKGLEHAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(NC3=CC=CC=C3C2=C1)C4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 4-{2-METHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}BENZOATE
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METHYL 4-{2-METHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}BENZOATE
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METHYL 4-{2-METHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}BENZOATE
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METHYL 4-{2-METHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}BENZOATE
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METHYL 4-{2-METHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}BENZOATE
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METHYL 4-{2-METHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}BENZOATE

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